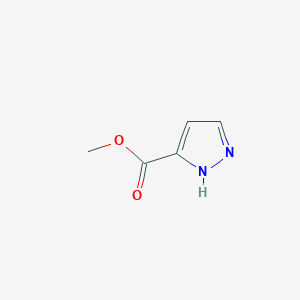
Pyridazine-3-carboxylic acid
Overview
Description
Pyridazine-3-carboxylic acid, also known as 3-Pyridazinecarboxylic acid, is a compound with the empirical formula C5H4N2O2 . It has a molecular weight of 124.10 . The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .
Synthesis Analysis
The synthesis of pyridazine derivatives, including Pyridazine-3-carboxylic acid, often involves the reaction of hydrazine with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The pyridazine ring in Pyridazine-3-carboxylic acid is endowed with unique physicochemical properties. These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .Chemical Reactions Analysis
Pyridazine-3-carboxylic acid, like other pyridazine derivatives, has been found to exhibit a wide range of pharmacological activities . The global reactivity parameters (chemical potential, global hardness, global softness, global electrophilicity index, and maximum charge transfer index) were considered .Physical And Chemical Properties Analysis
Pyridazine-3-carboxylic acid is a solid substance with a melting point between 200-209 °C . It is white to cream or yellow in color .Scientific Research Applications
Medicinal Chemistry: Drug Design and Discovery
Pyridazine-3-carboxylic acid derivatives are recognized for their pharmacological potential. They serve as core scaffolds in medicinal chemistry, contributing to the development of drugs with various biological activities. For instance, they have been utilized in the synthesis of compounds with antimicrobial , antidepressant , anti-hypertensive , and anticancer properties . The pyridazine ring’s unique physicochemical properties, such as weak basicity and high dipole moment, make it an attractive heterocycle for drug design .
Pharmacology: Biological Activity Profiling
In pharmacology, pyridazine derivatives exhibit a wide range of biological activities. They have been shown to possess antiplatelet , antiulcer , herbicidal , and antifeedant properties, among others . This makes them valuable for profiling the biological activity of new pharmacological agents.
Agrochemistry: Development of Herbicides
The pyridazine scaffold is also significant in agrochemistry. It has been incorporated into the structure of herbicides such as Pyridaben and Norflurazon . These compounds demonstrate the utility of pyridazine-3-carboxylic acid in the development of agricultural chemicals that control unwanted plant growth .
Molecular Recognition: Drug-Target Interactions
Due to its dual hydrogen-bonding capacity and inherent polarity, pyridazine-3-carboxylic acid plays a crucial role in molecular recognition processes. It can enhance drug-target interactions, which is essential for the efficacy of pharmaceuticals .
Bioorganic Chemistry: Synthesis of Functionalized Compounds
In bioorganic chemistry, pyridazine-3-carboxylic acid is a scaffold for highly functionalized compounds. It allows for the creation of diverse molecules that can be tailored for specific biological functions or interactions .
Analytical Chemistry: Complexation Studies
Pyridazine-3-carboxylic acid is used in complexation studies to understand the binding and interaction of molecules. For example, its complexation with uranium (VI) has been explored, which is relevant for environmental monitoring and nuclear waste management .
Mechanism of Action
Target of Action
Pyridazine-3-carboxylic acid, a derivative of pyridazinone, has been shown to interact with a range of biological targets due to its diverse pharmacological activities . The compound’s primary targets include cyclooxygenase (COX) enzymes , which play a crucial role in the production of prostaglandins .
Mode of Action
The compound’s interaction with its targets results in significant changes. For instance, it can inhibit the production of prostaglandins by blocking COX enzymes .
Biochemical Pathways
The inhibition of COX enzymes affects the biochemical pathway of prostaglandin synthesis. Prostaglandins are lipid compounds that play key roles in inflammation, pain, and fever. By inhibiting COX enzymes, pyridazine-3-carboxylic acid can potentially reduce these physiological responses .
Pharmacokinetics
The compound’s physicochemical properties, such as its weak basicity and high dipole moment, may influence its bioavailability .
Result of Action
The molecular and cellular effects of pyridazine-3-carboxylic acid’s action are diverse, reflecting its wide range of pharmacological activities. For example, it has been reported to possess anti-inflammatory and analgesic properties . In addition, it has been found to be active in the inhibition of prostaglandin E2 and interleukin activity .
Safety and Hazards
Future Directions
Pyridazine-3-carboxylic acid and its derivatives have shown a wide range of pharmacological activities, suggesting that this privileged skeleton should be extensively studied for therapeutic benefits . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .
properties
IUPAC Name |
pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c8-5(9)4-2-1-3-6-7-4/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUOPSRRIKJHNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80296601 | |
| Record name | 3-Pyridazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridazine-3-carboxylic acid | |
CAS RN |
2164-61-6 | |
| Record name | PYRIDAZINE-3-CARBOXYLIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110335 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridazine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyridazine-3-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76DXK4XC7R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[2-[2-[2-[Bis(carboxymethyl)amino]-5-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid;iodide](/img/structure/B130287.png)




